2-Allylphenol

Descripción

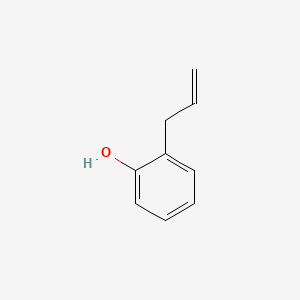

Structure

3D Structure

Propiedades

IUPAC Name |

2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRNGVVZBINFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27924-98-7, 3383-08-2 (hydrochloride) | |

| Record name | Phenol, 2-(2-propen-1-yl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27924-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022164 | |

| Record name | 2-Allylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light brown liquid with an odor like phenol; [Alfa Aesar MSDS] | |

| Record name | Phenol, 2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Allylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1745-81-9, 26761-75-1 | |

| Record name | 2-Allylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylphenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allylphenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-ALLYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Allylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-allylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ALLYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O04F145ZJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Strategic Approaches to 2 Allylphenol

Classical and Contemporary Synthesis Routes

The traditional and most fundamental approach to synthesizing 2-allylphenol is a two-step process that has been a cornerstone of organic synthesis for decades. This pathway involves the initial formation of an ether linkage followed by a thermally induced intramolecular rearrangement.

Williamson Ether Synthesis and Claisen Rearrangement as Foundational Methodologies

The classical synthesis of this compound is a prime example of applying foundational organic reactions. The process begins with the Williamson ether synthesis to produce allyl phenyl ether, which is then subjected to a Claisen rearrangement to yield the final product. tue.nl

The first step involves the reaction of a phenoxide salt, typically sodium phenoxide, with an allyl halide, such as allyl bromide or allyl chloride. wikipedia.orgprepchem.com The phenoxide ion acts as a nucleophile, displacing the halide in an SN2 reaction to form allyl phenyl ether. tue.nl

The second step is the Claisen rearrangement, a libretexts.orglibretexts.org-sigmatropic rearrangement. organic-chemistry.org Upon heating, typically to temperatures around 200-250 °C, the allyl phenyl ether undergoes an intramolecular rearrangement to form this compound. prepchem.comlibretexts.org This reaction is concerted, proceeding through a cyclic, six-membered transition state. libretexts.orglibretexts.org The initial product is a non-aromatic intermediate, 6-allyl-2,4-cyclohexadienone, which rapidly tautomerizes to the more stable aromatic phenol (B47542), yielding this compound. libretexts.orgclockss.org

In Situ Reaction Mechanisms for Allyl Phenyl Ether Formation

For practical synthesis, the phenoxide nucleophile required for the Williamson ether synthesis is typically generated in situ. This is achieved by reacting phenol with a suitable base. tue.nl Common bases for this purpose include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). prepchem.comprepchem.com

For instance, phenol is dissolved in a solvent like isopropanol (B130326) or acetone, and an aqueous solution of sodium hydroxide is added. prepchem.comprepchem.com This acid-base reaction immediately deprotonates the phenol to form sodium phenoxide. tue.nlprepchem.com Following the in situ formation of the phenoxide, the alkylating agent, typically allyl chloride or allyl bromide, is introduced into the reaction mixture. prepchem.com The subsequent nucleophilic attack by the phenoxide on the allyl halide proceeds to form allyl phenyl ether. tue.nl This method avoids the need to isolate the often hygroscopic and reactive alkali phenoxide salt.

Thermal Rearrangement of Allyl Phenyl Ether to this compound

The conversion of allyl phenyl ether to this compound is a classic example of a thermal aromatic Claisen rearrangement. clockss.org This uncatalyzed reaction generally requires high temperatures, often in the range of 160 °C to 250 °C, to proceed efficiently. organic-chemistry.orgclockss.org The reaction is an intramolecular, concerted pericyclic process. libretexts.org

Catalytic Synthesis of this compound and its Precursors

While thermal rearrangement is a classic method, modern approaches focus on using catalysts to achieve the synthesis of this compound under milder conditions, with improved efficiency and selectivity. These catalytic methods can be applied to the isomerization of allyl phenyl ether or the direct allylation of phenol.

Nanostructured Catalyst Influence in Allyl Phenyl Ether Isomerization

Recent research has demonstrated the efficacy of nanostructured catalysts in the isomerization of allyl phenyl ether to this compound. These catalysts offer high surface area and unique electronic properties, enabling the reaction to proceed under significantly milder conditions than traditional thermal methods.

One study highlighted the use of a nanostructured Fe/SiO₂·TiO₂ catalyst. researchcommons.orgresearchcommons.org When allyl phenyl ether was isomerized using this catalyst at a relatively low temperature of 90-95 °C for one hour, a mixture of products was obtained. researchcommons.org Gas chromatography-mass spectrometry (GC-MS) analysis revealed the following product distribution:

This compound: 56%

p-allylphenol: 2%

allyl-o-allyl phenyl ether: 12%

allyl-p-allyl-phenyl ether: 4%

Unisomerized allyl phenyl ether: 26%

These results show that the nanostructured catalyst can selectively promote the Claisen rearrangement to yield this compound as the major product under mild conditions, showcasing a significant improvement over high-temperature thermal processes. researchcommons.org

Application of Zeolite, Rhodium, Iridium, and Ruthenium Catalysts in Allylation Reactions

A variety of catalysts have been explored to improve the synthesis of this compound and its precursors. These include zeolites and transition metal complexes containing rhodium, iridium, and ruthenium, which are noted for their high activity in allylation reactions. researchcommons.orgresearchcommons.org

Zeolite Catalysts: Acidic zeolites, such as H-ZSM-5, Na-ZSM-5, Beta (BEA), Mordenite (MOR), and Y (FAU), have been successfully employed to catalyze the Claisen rearrangement of allyl phenyl ether. researchgate.netresearchgate.net For example, heating allyl phenyl ether in the presence of H-ZSM-5 resulted in 67% conversion, producing 40% this compound and 17% of its cyclized derivative, 2-methyldihydrobenzofuran. researchgate.net In contrast, Na-ZSM-5 showed exclusive selectivity for this compound with 52% conversion, demonstrating that the catalyst's properties can be tuned to favor specific products. researchgate.net Natural zeolites have also been used for the direct allylation of phenol with allyl alcohol. researchgate.net

Rhodium, Iridium, and Ruthenium Catalysts: Complexes of rhodium (Rh), iridium (Ir), and ruthenium (Ru) are recognized as highly effective catalysts for allylation reactions. researchcommons.orgresearchcommons.org While potent, a significant drawback of these noble metal catalysts is their high cost, which can be a limiting factor for large-scale industrial applications. researchcommons.orgresearchcommons.org Their catalytic activity often involves the formation of intermediate π-allyl complexes that facilitate the transformation. Research continues to develop more cost-effective and reusable catalytic systems based on these and other transition metals to make the synthesis of compounds like this compound more efficient and sustainable.

Selective Isomerization of this compound to (Z)-2-Propenylphenol using Ruthenium Complexes

A significant advancement in the functionalization of this compound is its highly selective isomerization to the thermodynamically less favorable (Z)-2-propenylphenol. Research has demonstrated that the ruthenium complex Ru(cod)(cot) (where cod = cycloocta-1,5-diene (B8815838) and cot = cycloocta-1,3,5-triene), in the presence of triethylphosphine (B1216732) (PEt₃), effectively catalyzes this transformation under ambient conditions. nih.gov This method achieves a high yield of 94% with an outstanding (Z)-selectivity of 97%. nih.gov

The choice of ligand and its concentration are crucial for controlling the reaction's selectivity. While the Ru(cod)(cot) complex alone can catalyze the isomerization, it does so with low (Z)-selectivity. The addition of PEt₃ significantly boosts both the reaction rate and the preference for the (Z)-isomer. nih.gov An excess of the phosphine (B1218219) ligand (e.g., 10 equivalents) is beneficial as it suppresses the subsequent, undesired isomerization of the (Z)-product to the more stable (E)-isomer. nih.gov This level of control is a marked improvement over other known isomerization catalysts, such as PdCl₂(PhCN)₂ and RuH₂(PPh₃)₄, which predominantly yield the (E)-propenylphenol. nih.gov

| Ligand (PR₃) | [Ligand]/[Ru] Ratio | Solvent | Time (h) | Yield (%) | (Z)-Selectivity (%) |

|---|---|---|---|---|---|

| PEt₃ | 3 | Hexane | 3 | 94 | 96 |

| PEt₃ | 10 | Hexane | 6 | 94 | 97 |

| PEt₂Ph | 10 | Hexane | 6 | 92 | 98 |

| - | 0 | Hexane | 24 | 93 | 58 |

Palladium-Catalyzed Transformations in Aqueous Media

Palladium catalysis offers a versatile platform for the transformation of this compound, with a key reaction being its heterocyclization to form benzofuran (B130515) derivatives. researchgate.net These cyclic ethers are significant structural motifs in many biologically active compounds. The palladium-catalyzed intramolecular carboalkoxylation of 2-allylphenols, for instance, provides a direct route to functionalized 2,3-dihydrobenzofurans. nih.gov This process involves the coupling of this compound derivatives with aryl triflates, proceeding through an anti-oxypalladation of the alkene to generate the heterocyclic product with good yield and high diastereoselectivity. nih.gov

Palladium is a highly versatile transition metal in catalysis, capable of promoting a wide array of organic transformations. caltech.edu Modern advancements in palladium catalysis emphasize the development of processes that can be conducted in aqueous media, aligning with the principles of green chemistry. While many palladium-catalyzed reactions are traditionally carried out in organic solvents, the development of water-soluble ligands and catalyst systems has enabled many transformations, including cross-coupling and C-H functionalization, to be performed in water. byjus.com This approach not only reduces reliance on volatile and often toxic organic solvents but can also influence reaction selectivity and efficiency. The application of such aqueous palladium-catalyzed systems to the transformations of this compound represents a strategic approach to synthesizing valuable derivatives like benzofurans in a more sustainable manner. researchgate.netlibretexts.org

Biocatalytic Approaches, e.g., Eugenol (B1671780) Oxidase Systems for Allylphenol Oxidation

Biocatalysis presents a powerful and green alternative for the selective oxidation of phenolic compounds. Eugenol oxidase (EUGO), a flavoprotein oxidase from the bacterium Rhodococcus jostii RHA1, has been identified as a versatile biocatalyst for the oxidation of various phenolic substrates. nih.govresearchgate.net This enzyme, which belongs to the vanillyl-alcohol oxidase (VAO) family, utilizes molecular oxygen as a mild and environmentally benign oxidant. libretexts.orgresearchgate.net

EUGO efficiently catalyzes the oxidation of eugenol (4-allyl-2-methoxyphenol), a compound structurally related to this compound, into the corresponding valuable product, coniferyl alcohol. libretexts.org The enzyme exhibits a broad substrate scope and can perform dehydrogenation of phenolic ketones and selective oxidation of secondary alcohols. nih.govgoogle.com Studies have shown that EUGO is a robust enzyme, tolerating a range of organic solvents, which enhances its synthetic utility. nih.gov The catalytic center is a solvent-inaccessible cavity, which contributes to its selectivity for phenolic substrates with relatively small p-substituents. nih.gov The potential of EUGO systems for the oxidation of this compound is high, offering a pathway to hydroxylated derivatives under mild, environmentally friendly conditions.

| Substrate | Reaction Type | Product |

|---|---|---|

| Eugenol | Hydroxylation/Oxidation | Coniferyl alcohol |

| Vanillyl alcohol | Oxidation | Vanillin |

| 5-Indanol | Oxidation | 5-Indanone |

| 4-(1-Hydroxyethyl)-2-methoxyphenol | Selective Oxidation (Kinetic Resolution) | 4-Acetyl-2-methoxyphenol |

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of this compound and its derivatives. thieme-connect.com

Aqueous Medium Reactions

The use of water as a reaction solvent is a cornerstone of green chemistry. thieme-connect.com In the context of this compound, this is most relevant to subsequent transformations rather than its primary synthesis, which often involves water-sensitive reagents. As discussed in section 2.2.4, palladium-catalyzed reactions for the derivatization of this compound can be adapted for aqueous media. researchgate.netbyjus.com Furthermore, the initial synthesis of this compound from phenol involves the formation of sodium phenoxide and subsequent reaction with allyl chloride, followed by purification steps that include washing with water to remove salts and other by-products. organic-chemistry.org Innovating this process to use water as the primary reaction medium for the Claisen rearrangement step, perhaps using subsupercritical water generated by inductive heating in flow reactors, represents a frontier in sustainable synthesis. chemicalbook.com

Solvent-Free or Low-Solvent Methodologies

A key step in the synthesis of this compound is the Claisen rearrangement of its precursor, allyl phenyl ether. epa.gov This epa.govepa.gov-sigmatropic rearrangement is often performed thermally. nih.gov Notably, this thermal rearrangement can be conducted at high temperatures (e.g., 200°C) without the need for a solvent, representing a significant green chemistry advantage. organic-chemistry.org This solvent-free approach simplifies product purification and minimizes waste generation from solvents. thieme-connect.com Other low-solvent methods include the use of reusable ionic liquids, which have been demonstrated in related synthetic steps and can be an effective strategy for reducing solvent waste.

Chemoenzymatic Synthesis and Biotransformations

Combining the strengths of chemical synthesis with the high selectivity of biocatalysis offers powerful chemoenzymatic routes for producing complex molecules. Biotransformations, which use whole cells or isolated enzymes to modify a chemical substrate, are particularly valuable for introducing chirality and performing specific functional group manipulations under mild conditions.

An excellent example of a biotransformation applicable to the allylphenol scaffold is the hydroxylation of chavicol (4-allylphenol), an isomer of this compound. The enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH) from Pseudomonas putida JD1 catalyzes the hydroxylation of the methylene (B1212753) group adjacent to the benzene (B151609) ring in chavicol, producing the corresponding chiral alcohol. This reaction proceeds via the dehydrogenation of the substrate to a quinone methide intermediate, which is then stereospecifically hydrated.

This demonstrates the potential for enzymes to functionalize the allyl side chain of this compound with high selectivity. A chemoenzymatic strategy could involve the efficient chemical synthesis of this compound via the thermal Claisen rearrangement, followed by a selective enzymatic oxidation or hydroxylation using a system like EUGO or 4EPMH to generate valuable, functionalized derivatives. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Allylphenol

Electrophilic Aromatic Substitution Reactions

The hydroxyl group of 2-Allylphenol is a potent activating group, directing electrophiles to the ortho and para positions of the aromatic ring. Due to the presence of the allyl group at the C2 position, electrophilic substitution primarily occurs at the C4 (para) and C6 (ortho) positions.

Aromatic nitration is a classic electrophilic aromatic substitution reaction. youtube.com The reaction typically employs a mixture of nitric acid and a strong acid like sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comnih.gov For phenols, the strong activating nature of the hydroxyl group significantly influences the reaction's regioselectivity. youtube.comresearchgate.net

In the case of this compound, the hydroxyl group strongly directs the incoming nitro group to the C4 and C6 positions. The precise ratio of ortho to para-nitrated products can be influenced by the reaction conditions and the nitrating agent used. cardiff.ac.uk For instance, studies on the nitration of phenol (B47542) using silica-supported aluminum nitrate (B79036) have demonstrated high regioselectivity, favoring the ortho product. researchgate.net This is attributed to the interaction between the phenolic hydroxyl group and the solid catalyst surface. researchgate.net While specific studies on this compound are less common, the principles of phenol nitration suggest a strong preference for substitution at the activated C4 and C6 sites.

Table 1: Representative Regioselectivity in Phenol Nitration This table illustrates the regioselectivity observed in the nitration of the parent compound, phenol, which provides a model for the expected behavior of this compound.

| Nitrating Reagent | Solvent | Temperature | Ortho:Para Ratio | Yield (%) | Source |

| Al(NO₃)₃·9H₂O | Acetone | Room Temp. | 45:50 | 95 | researchgate.net |

| Al(NO₃)₃·9H₂O / Silica | Acetone | Room Temp. | 95:3 | 98 | researchgate.net |

The halogenation of phenols is highly dependent on the solvent used. pw.live When phenol is treated with bromine in a polar solvent like water, the phenol partially ionizes to the more reactive phenoxide ion. pw.live This high degree of activation leads to the rapid formation of a trisubstituted product, 2,4,6-tribromophenol. pw.live

For this compound, treatment with bromine water would be expected to result in dibromination at the available activated positions, C4 and C6, yielding 4,6-dibromo-2-allylphenol.

Conversely, conducting the bromination in a non-polar solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) suppresses the ionization of the hydroxyl group. pw.live This reduces the activation of the ring, allowing for controlled mono-substitution. pw.live Under these conditions, this compound would yield a mixture of 4-bromo-2-allylphenol and 6-bromo-2-allylphenol. It is important to distinguish this electrophilic aromatic substitution from allylic bromination, a radical reaction that occurs on the side chain using reagents like N-Bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.org

Reactions Involving the Allyl Moiety

The allyl group is a versatile functional handle that undergoes a distinct set of reactions, including isomerization to form a conjugated system and participation in cyclization reactions to build heterocyclic structures.

The terminal double bond of the allyl group in this compound can be isomerized to the internal position, forming the thermodynamically more stable 2-propenylphenol. This transformation is typically catalyzed by transition metal complexes, and the choice of catalyst can exert significant control over the stereochemistry (E/Z) of the resulting product. publish.csiro.auoup.comrsc.org

Remarkably high stereoselectivity can be achieved. For example, a ruthenium complex, Ru(cod)(cot) (where cod = cycloocta-1,5-diene (B8815838) and cot = cycloocta-1,3,5-triene), in the presence of triethylphosphine (B1216732) (PEt₃), catalyzes the isomerization of this compound to give the (Z)-2-propenylphenol isomer with high yield and selectivity. oup.com This contrasts with other catalysts like bis(benzonitrile)dichloropalladium(II), which tend to produce a mixture of (E) and (Z) isomers. publish.csiro.au The ability to selectively generate the (Z)-isomer is noteworthy as it is the thermodynamically less favorable product. oup.com

Table 2: Catalytic Isomerization of this compound to 2-Propenylphenol with Ru(cod)(cot) and Various Phosphine (B1218219) Ligands

| Entry | Phosphine (PR₃) | Time (h) | Yield (%) | (Z)-Selectivity (%) |

| 1 | PEt₃ | 6 | 94 | 97 |

| 2 | P(n-Bu)₃ | 6 | 93 | 98 |

| 3 | PEt₂Ph | 6 | 92 | 98 |

| 4 | PPh₃ | 24 | 26 | 96 |

| Data sourced from a study on selective isomerization catalyzed by Ru(cod)(cot)/PEt₃. oup.com |

The proximity of the allyl and hydroxyl groups in this compound allows for intramolecular cyclization reactions to form valuable oxygen-containing heterocycles, most notably benzofuran (B130515) derivatives. pnas.org These cyclizations can be initiated by various electrophilic reagents, including acids. pnas.org The reaction generally proceeds via electrophilic attack on the allyl double bond, followed by intramolecular trapping by the phenolic oxygen.

A sophisticated and mild method for synthesizing 2,3-dihydrobenzofurans involves a photoinduced cascade reaction of this compound derivatives. nih.govacs.orgnih.gov This process is initiated by visible light and operates under metal-free conditions. acs.orgresearchgate.net

The proposed mechanism begins with the deprotonation of the this compound (1) with a base to generate the corresponding phenolate (B1203915) anion (I). nih.govacs.org This phenolate anion (I) absorbs visible light (e.g., from a blue LED), becoming a potent reducing agent in its excited state. nih.govresearchgate.net The excited phenolate then engages in a single electron transfer (SET) with a suitable radical precursor, such as an α-iodo sulfone (2), to generate a carbon-centered radical (II). nih.gov This radical then adds to the alkene of the allyl group in an atom transfer radical addition (ATRA) step, forming a new radical intermediate (V). acs.org The cascade culminates in a rapid intramolecular nucleophilic substitution (Sₙ) reaction, where the phenoxide oxygen displaces a halide to close the ring and form the final 2,3-dihydrobenzofuran (B1216630) product (3). nih.govacs.org This method allows for the rapid assembly of densely functionalized 2,3-dihydrobenzofurans from simple precursors with reaction times as short as 35 minutes. nih.govnih.gov

Table 3: Examples of Photoinduced Synthesis of 2,3-Dihydrobenzofurans from this compound Derivatives

| This compound Derivative (1) | Radical Precursor (2) | Product (3) | Yield (%) |

| 1a (R¹=4-Ac, R²=H) | 2a (R³=Ph) | 3a | 65 |

| 1a (R¹=4-Ac, R²=H) | 2c (R³=4-Ac-Ph) | 3c | 49 |

| 1a (R¹=4-Ac, R²=H) | 2e (R³=4-Me-Ph) | 3e | 58 |

| 1f (R¹=4-CN, R²=H) | 2g (R³=Me) | 3n | 69 |

| 1j (R¹=H, R²=H) | 2g (R³=Me) | 3j | 59 |

| Data represents selected examples from the reported light-driven protocol. nih.govacs.org |

Cyclization Reactions for Heterocycle Formation

Iodocyclization in Aqueous Media

The intramolecular iodocyclization of this compound represents an efficient method for the synthesis of iodinated dihydrobenzofuran derivatives. Research has demonstrated that this transformation can be effectively carried out in aqueous media without the need for any additives or organic solvents. rsc.orgrsc.org This approach is highlighted as an environmentally conscious alternative to previous methods that required organic media and additives. rsc.orgresearchgate.net The reaction proceeds by treating this compound with iodine in water, which leads to the formation of 2-iodomethyl-2,3-dihydrobenzofuran in high yields. rsc.org

The proposed mechanism involves the electrophilic attack of iodine on the alkene double bond to form a cyclic iodonium (B1229267) ion intermediate. rsc.orgresearchgate.net This is followed by a regioselective intramolecular nucleophilic attack from the adjacent hydroxyl group, which opens the three-membered ring to yield the final dihydrobenzofuran product. rsc.org This cyclization typically occurs through an exo process. rsc.org The use of water as the solvent has been shown to have a beneficial influence on the reaction's efficiency, a phenomenon potentially attributed to hydrophobic interactions. rsc.org Varying the amount of iodine can influence the reaction time and yield, with excellent results obtained using stoichiometric or excess amounts of iodine at moderately elevated temperatures (e.g., 50 °C). rsc.org

The versatility of this method has been demonstrated with various substituted 2-allylphenols, consistently producing the corresponding 2-iodomethyl-2,3-dihydrobenzofuran derivatives. rsc.orgresearchgate.net

rsc.org| Substrate (this compound Derivative) | Iodine (equivalents) | Time (h) | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | 4 | 2 | 50 | 2-Iodomethyl-2,3-dihydrobenzofuran | 94 |

| This compound | 1 | 4 | 50 | 2-Iodomethyl-2,3-dihydrobenzofuran | 80 |

| 2-Allyl-6-methylphenol | 1 | 4 | 50 | 2-Iodomethyl-7-methyl-2,3-dihydrobenzofuran | 85 |

| 2-Allyl-4-methylphenol | 1 | 5 | 50 | 2-Iodomethyl-5-methyl-2,3-dihydrobenzofuran | 82 |

| 4-tert-Butyl-2-allylphenol | 1 | 5 | 50 | 5-tert-Butyl-2-iodomethyl-2,3-dihydrobenzofuran | 87 |

| 2-Allyl-4-methoxyphenol | 1 | 6 | 50 | 5-Methoxy-2-iodomethyl-2,3-dihydrobenzofuran | 81 |

Catalytic Asymmetric Cyclization to 2-Methylcoumarans

The asymmetric cyclization of 2-allylphenols provides a direct and atom-economical route to chiral 2-methylcoumarans (2-methyl-2,3-dihydrobenzofurans), which are significant structural motifs in various bioactive compounds. researchgate.netnih.gov A notable method involves an asymmetric intramolecular hydroalkoxylation reaction catalyzed by a titanium-based system. researchgate.net This catalytic system is formed in situ from titanium tetraisopropoxide (Ti(OiPr)₄), water, and an axially chiral ligand, such as 1,1'-binaphthyl-2-carboxylic acid (BINA-Cox). researchgate.net

This reaction demonstrates excellent yields and moderate to good enantioselectivities across a range of substituted this compound substrates. researchgate.net The process represents a redox-neutral strategy for creating enantioenriched oxygenated heterocycles from readily available starting materials. researchgate.net Other catalysts, such as those based on zirconium(IV) chloride, have also been employed for the cyclization of ortho-allylphenols to 2-methyl-2,3-dihydrobenzofurans, although not always in an asymmetric fashion. researchgate.net

researchgate.net| Substituent on Phenol Ring | Product (2-Methylcoumaran) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| H (this compound) | 2-Methyl-2,3-dihydrobenzofuran | 99 | 76 |

| 4-F | 5-Fluoro-2-methyl-2,3-dihydrobenzofuran | 99 | 70 |

| 4-Cl | 5-Chloro-2-methyl-2,3-dihydrobenzofuran | 99 | 71 |

| 4-Br | 5-Bromo-2-methyl-2,3-dihydrobenzofuran | 99 | 73 |

| 4-Me | 2,5-Dimethyl-2,3-dihydrobenzofuran | 99 | 83 |

| 4-OMe | 5-Methoxy-2-methyl-2,3-dihydrobenzofuran | 99 | 81 |

Epoxidation and Dihydroxylation of the Double Bond

The allyl group of this compound is susceptible to oxidation reactions such as epoxidation and dihydroxylation. The presence of the proximate hydroxyl group makes this compound a type of allylic alcohol, which can direct the stereochemical outcome of these transformations. wikipedia.org

Epoxidation: The reaction of the alkene in this compound with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (oxacyclopropane) ring. libretexts.org The mechanism is a concerted process where the oxygen atom is transferred to the double bond. libretexts.orgyoutube.com For allylic alcohols, hydrogen bonding between the substrate's hydroxyl group and the peroxy acid directs the oxidant to deliver the oxygen atom to the syn-face of the double bond, leading to high facial selectivity. wikipedia.org This results in the formation of (2,3-dihydrobenzofuran-2-yl)methanol (B144327) oxide. Metal-catalyzed epoxidations, for instance with vanadium-based catalysts, are also highly effective for allylic alcohols and can proceed with excellent stereoselectivity. wikipedia.org

Dihydroxylation: The epoxide ring formed during the epoxidation of this compound is a versatile intermediate. It can be opened via acid-catalyzed hydrolysis to yield a vicinal diol (a molecule with hydroxyl groups on adjacent carbons). libretexts.org This ring-opening occurs via an Sₙ2-type backside attack by a water molecule, resulting in an anti-dihydroxylation product relative to the original double bond. libretexts.orgmasterorganicchemistry.com

Polymerization and Oligomerization via the Allyl Group

The allyl functionality of this compound serves as a reactive site for polymerization and oligomerization reactions, allowing for its incorporation into various polymer backbones.

Polymerization: this compound can undergo polymerization through different mechanisms.

Electroinitiated Polymerization: Cyclic voltammetry studies have shown that this compound can be polymerized electrochemically. researchgate.net This process, carried out at constant potential, yields insoluble polymer films on the electrode surface along with soluble, low molecular weight oligomers in the solution. researchgate.net

Free-Radical Polymerization: this compound can act as a monomer in free-radical polymerizations. It has been copolymerized with other monomers, such as N-phenylmaleimide, using an initiator like azobisisobutyronitrile (AIBN) in a solvent like tetrahydrofuran (B95107) (THF). google.com The resulting copolymers can be crosslinked to produce insoluble films with specific thermal and mechanical properties. google.com

Coordination Polymerization: Palladium(II) catalysts bearing phosphine-sulfonate ligands have been shown to enable the copolymerization of ethylene (B1197577) with polar monomers, including this compound. rsc.org

Oligomerization: Under certain conditions, this compound can form oligomers. Fenton-like reactions, for instance, can induce the oligomerization of phenolic compounds. nih.gov The electroinitiated polymerization of this compound also produces soluble oligomeric products alongside the main polymer film. researchgate.net

Reactions Involving the Hydroxyl Group

Etherification and Esterification

The phenolic hydroxyl group of this compound is nucleophilic and can readily participate in etherification and esterification reactions to produce a variety of derivatives.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether linkage (-O-R). A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion. acs.orgepa.gov This phenoxide then reacts with an alkyl halide (e.g., methyl iodide) via an Sₙ2 reaction to yield the corresponding ether. Palladium-catalyzed methodologies have also been developed for the etherification of phenols using reagents like vinyl ethylene carbonate, which can afford allylic aryl ethers under mild conditions. frontiersin.org

Esterification: The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting this compound with an acyl halide (e.g., acetyl chloride) or a carboxylic acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base catalyst like pyridine. The reaction proceeds through nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a phenyl ester. An improved process for preparing carboxylated 2-allylphenols involves an initial esterification step. google.com

Mannich-Type Reactions and Aminomethylation

The aromatic ring of this compound is activated by the electron-donating hydroxyl group, making it susceptible to electrophilic substitution reactions such as the Mannich reaction. researchgate.netwikipedia.org This reaction introduces an aminomethyl group (-CH₂-NR₂) onto the aromatic ring, typically at the ortho or para positions relative to the hydroxyl group. researchgate.net

The Mannich reaction is a three-component condensation involving the phenol, an aldehyde (most commonly formaldehyde), and a primary or secondary amine (e.g., dimethylamine). wikipedia.orgorganic-chemistry.org The mechanism begins with the formation of an electrophilic iminium ion from the reaction between the aldehyde and the amine. wikipedia.org The electron-rich phenolic ring then acts as the nucleophile, attacking the iminium ion to form a C-C bond and yield the aminomethylated phenol, also known as a Mannich base. wikipedia.orgnih.gov For this compound, the aminomethylation would occur at the C4 or C6 positions, which are ortho and para to the activating hydroxyl group. The synthesis of such nitrogen-containing derivatives of this compound has been reported, and these products have been studied as comonomers in polymerization reactions. researchgate.net The reaction can be promoted by sonication to improve rates and yields. hielscher.com

Radical Reactions and Mechanistic Pathways

The reactivity of this compound is significantly influenced by the interplay between its phenolic hydroxyl group and the adjacent allyl substituent. This structure allows it to participate in a variety of radical reactions, often initiated at the phenolic group, the allyl group, or through interactions with external radical initiators. These reactions are crucial for synthesizing complex heterocyclic structures and polymers. Mechanistic studies reveal pathways involving radical-initiated cyclizations, additions, and polymerizations.

Photoinduced Radical Cascade Reactions

A notable radical pathway for this compound and its derivatives is a photoinduced cascade reaction that yields synthetically valuable 2,3-dihydrobenzofurans. nih.govacs.org This process is initiated by the photochemical activity of the corresponding phenolate anion, which is generated in situ through deprotonation. nih.gov The reaction proceeds under mild, metal-free conditions, typically using a light source like a Kessil lamp (λ = 456 nm) at around 30 °C. nih.govacs.org

The proposed mechanism involves a cascade process that begins after the phenolate anion is formed. nih.gov This anion can act as a strong reductant in its excited state, capable of generating reactive radicals from suitable precursors via a single electron transfer (SET) process. nih.gov Alternatively, the phenolate can form an electron donor-acceptor (EDA) complex with an electron-deficient radical precursor, such as an α-iodo sulfone. acs.org Irradiation of this complex triggers an electron transfer, forming radical species. acs.org The reaction then proceeds through a tandem Atom Transfer Radical Addition (ATRA) and an intramolecular nucleophilic substitution (S_N) pathway to form the 2,3-dihydrobenzofuran product. nih.gov Mechanistic studies provide strong evidence for the formation of carbon-centered radical intermediates in this process. nih.govacs.org

The versatility of this photochemical reaction has been demonstrated with various substituted 2-allylphenols and radical precursors, affording a range of functionalized 2,3-dihydrobenzofurans in moderate to good yields. nih.gov

Table 1: Examples of Photoinduced Synthesis of 2,3-Dihydrobenzofuran Derivatives from this compound

This table presents data from a study on the light-driven conversion of this compound derivatives and alkyl halides into 2,3-dihydrobenzofurans. The reactions were generally conducted with the this compound derivative, a radical precursor (α-iodo sulfone), and a base in 1,2-dichlorobenzene, irradiated at 456 nm. nih.govacs.org

| This compound Derivative | Radical Precursor | Product | Reaction Time (min) | Yield (%) |

| This compound | α-Iodo sulfone derivative 2a | 2-((4-Acetylphenyl)sulfonylmethyl)-2,3-dihydrobenzofuran (3a) | 35 | 65 |

| This compound | α-Iodo sulfone derivative 2b | 2-((4-Bromophenyl)sulfonylmethyl)-2,3-dihydrobenzofuran (3b) | 120 | 45 |

| This compound | α-Iodo sulfone derivative 2c | 2-((4-Chlorophenyl)sulfonylmethyl)-2,3-dihydrobenzofuran (3c) | 120 | 49 |

| This compound | α-Iodo sulfone derivative 2e | 2-((4-Methylphenyl)sulfonylmethyl)-2,3-dihydrobenzofuran (3e) | 120 | 58 |

| 2-Allyl-4-methylphenol | α-Iodo sulfone derivative 2g | 2-((4-Acetylphenyl)sulfonylmethyl)-5-methyl-2,3-dihydrobenzofuran (3g) | 120 | 62 |

| This compound | Iodo(methylsulfonyl)methane | 2-(2-(Methylsulfonyl)ethyl)-2,3-dihydrobenzofuran (3j) | 1440 | 59 |

Iodocyclization via Radical Intermediates

2-Allylphenols can undergo efficient intramolecular iodocyclization to produce 2-iodomethyl-2,3-dihydrobenzofurans. researchgate.net This reaction is effectively promoted by molecular iodine, notably in water, without the need for other additives or organic solvents. researchgate.net The cyclization occurs through an exo process. researchgate.net The mechanism is believed to proceed through the formation of a three-membered cyclic iodonium ion intermediate. researchgate.net The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the intermediate to yield the dihydrobenzofuran ring system. researchgate.net

Table 2: Iodocyclization of Substituted 2-Allylphenols in Water

This table summarizes the results of the iodocyclization of various 2-allylphenols using molecular iodine in water at 50 °C. researchgate.net

| Substrate | Iodine (equiv.) | Reaction Time (h) | Product | Yield (%) |

| This compound (1a) | 4 | 2 | 2-Iodomethyl-2,3-dihydrobenzofuran (2a) | 94 |

| This compound (1a) | 1 | 24 | 2-Iodomethyl-2,3-dihydrobenzofuran (2a) | 80 |

| 2-Allyl-6-methylphenol (1b) | 4 | 2 | 2-Iodomethyl-7-methyl-2,3-dihydrobenzofuran (2b) | 91 |

| 2-Allyl-4-methylphenol (1c) | 4 | 2 | 2-Iodomethyl-5-methyl-2,3-dihydrobenzofuran (2c) | 93 |

| 4-tert-Butyl-2-allylphenol (1d) | 4 | 2 | 5-tert-Butyl-2-iodomethyl-2,3-dihydrobenzofuran (2d) | 90 |

| 2-Allyl-4-chlorophenol (1e) | 4 | 2 | 5-Chloro-2-iodomethyl-2,3-dihydrobenzofuran (2e) | 88 |

| 2-Allyl-4-methoxyphenol (1f) | 4 | 2 | 2-Iodomethyl-5-methoxy-2,3-dihydrobenzofuran (2f) | 81 |

| 2-Allylnaphthalen-1-ol (1h) | 1 | 24 | 2-Iodomethyl-2,3-dihydronaphtho[1,2-b]furan (2h) | 42 |

Other Radical Pathways

Beyond cyclization reactions, this compound can participate in other transformations involving radical intermediates.

Polymerization: this compound can undergo electroinitiated polymerization, which results in the formation of insoluble polymer films on the electrode surface as well as soluble, low molecular weight polymers in the solution. researchgate.net The allyl group can also be activated to form an allyl radical, which facilitates cross-linking in polymer systems. researchgate.net The general mechanism for radical polymerization involves initiation, propagation, and termination steps. mdpi.comyoutube.com Initiation often involves the thermal decomposition of an initiator like AIBN (Azobisisobutyronitrile) to generate radicals. uchicago.edu

Oxidation: While specific studies on the radical oxidation of this compound are limited, the behavior of phenol provides insights. The oxidation of phenol initiated by hydroxyl radicals (OH•) predominantly involves the addition of the radical to the ortho-position of the aromatic ring. nih.gov The resulting adduct can then react with molecular oxygen. nih.govrsc.org Another pathway involves the formation of a phenoxyl radical. rsc.org For alkyl-substituted phenols, strong oxidizing agents can lead to side-chain oxidation, a reaction that requires a benzylic C-H bond. libretexts.org These established pathways for phenols suggest analogous oxidative transformations are possible for this compound, proceeding through phenoxyl and other radical intermediates.

Derivatives of 2 Allylphenol: Synthesis and Structure Activity Relationships Sar

Design and Synthesis of Functionalized 2-Allylphenol Derivatives

The synthetic strategies for modifying this compound are centered on three primary locations of the molecule: the aromatic ring, the phenolic hydroxyl group, and the allyl side chain. These modifications aim to alter the electronic, steric, and lipophilic properties of the parent compound to enhance its interaction with biological targets.

The aromatic ring of this compound is a prime target for introducing various substituents to modulate its electronic properties. Derivatives have been synthesized by attaching electron-withdrawing groups, such as nitro groups (-NO₂), to the aromatic nucleus. researchgate.net Specifically, nitro derivatives have been prepared by reacting this compound with nitric acid in the presence of a sulfuric acid catalyst, leading to the introduction of -NO₂ groups at the ortho and para positions relative to the hydroxyl group. mdpi.comnih.gov The synthesis of these compounds allows for a systematic study of how the position and nature of electron-withdrawing substituents influence biological activity. nih.gov Some of these nitro derivatives have demonstrated potent inhibition of fungal growth, with activity levels comparable to commercial fungicides. nih.gov

The phenolic hydroxyl (-OH) group is crucial for the chemical reactivity and biological activity of this compound. Its modification provides a direct way to investigate its role in the molecule's mechanism of action. Key modifications include its conversion into methoxy (B1213986) (-OCH₃) or acetyl (-OCOCH₃) groups. researchgate.netmdpi.com For instance, the methoxy derivative, 1-allyl-2-methoxybenzene, can be synthesized by reacting this compound with a methylating agent like dimethyl sulfate. mdpi.com Similarly, acetylation of the hydroxyl group yields 2-allylphenyl acetate (B1210297). mdpi.com These changes from a hydrogen-bond-donating hydroxyl group to non-donating methoxy or acetyl groups can lead to significant shifts in biological efficacy, highlighting the importance of this functional group in target interactions. nih.govresearchgate.net

Elucidation of Structure-Activity Relationships

Structure-activity relationship (SAR) studies correlate the specific chemical features of the synthesized derivatives with their biological effects. For this compound derivatives, these studies have been pivotal in identifying the key structural requirements for potent antifungal activity.

The placement and electronic nature of substituents on the aromatic ring have a profound impact on the biological activity of this compound derivatives. nih.gov Studies have consistently shown that the antifungal activity is highly dependent on the chemical structure. mdpi.comnih.gov For instance, when a nitro group is introduced, its position relative to the hydroxyl group is critical. Antifungal activity is significantly enhanced in derivatives where the nitro and hydroxyl groups are in a para configuration with respect to each other. mdpi.comnih.gov This suggests that the electronic distribution across the aromatic ring, as influenced by the substituent, plays a crucial role in the molecule's interaction with its fungal target. nih.gov Derivatives with a nitro group in the para position exhibit strong growth inhibition against the phytopathogen Phytophthora cinnamomi. nih.gov

A clear correlation exists between the specific structural modifications of this compound and its antifungal efficacy. The most dramatic increases in activity against the fungus Botrytis cinerea were observed when the hydroxyl group was replaced. nih.govmdpi.com

Modification of the hydroxyl group to a methoxy or an acetyl group resulted in a substantial increase in mycelial growth inhibition. nih.govresearchgate.netmdpi.com The half-maximal inhibitory concentration (IC₅₀) of this compound against B. cinerea dropped significantly from 68 µg/mL to 2.0 µg/mL for the methoxy derivative and 1.0 µg/mL for the acetyl derivative. nih.govmdpi.com This indicates that masking the phenolic hydroxyl group can dramatically boost antifungal potency.

Similarly, modifications to the allyl side chain also alter efficacy. The metabolite 2-(2-hydroxypropyl) phenol (B47542) was found to be more effective at inhibiting several plant pathogens than the parent this compound. nih.gov For example, its half-maximal effective concentration (EC₅₀) values against R. cerealis and Valsa mali were lower than those of this compound, indicating enhanced activity. nih.gov

The table below summarizes the antifungal activity of selected this compound derivatives against various plant pathogens.

| Compound | Fungal Species | Activity (EC₅₀/IC₅₀ in µg/mL) | Reference |

| This compound (Parent) | Botrytis cinerea | 68.0 | mdpi.com |

| Rhizoctonia cerealis | 8.2 | nih.gov | |

| Pythium aphanidermatum | 48.8 | nih.gov | |

| Valsa mali | 12.5 | nih.gov | |

| 2-Allyl-4-nitrophenol | Phytophthora cinnamomi | 10.0 | nih.gov |

| 2-Allylphenyl acetate | Botrytis cinerea | 1.0 | mdpi.com |

| 1-Allyl-2-methoxybenzene | Botrytis cinerea | 2.0 | mdpi.com |

| 2-(2-Hydroxypropyl) phenol | Rhizoctonia cerealis | 1.0 | nih.gov |

| Pythium aphanidermatum | 23.5 | nih.gov | |

| Valsa mali | 6.2 | nih.gov | |

| Botrytis cinerea | 12.5 | nih.gov | |

| 2-(3-Hydroxypropyl) phenol | Rhizoctonia cerealis | >100 | nih.gov |

These findings collectively suggest that while the core this compound structure is a good starting point, targeted modifications to the hydroxyl group and the aromatic ring are highly effective strategies for developing derivatives with superior antifungal efficacy. mdpi.comnih.gov

Catalytic Applications and Mechanistic Insights

2-Allylphenol as a Ligand or Precursor in Catalysis

This compound possesses structural features that make it a candidate for use as a ligand or a precursor to a ligand in coordination chemistry and catalysis. The presence of the hydroxyl (-OH) group on the phenyl ring allows for the formation of a phenoxide, which can coordinate to a metal center. Additionally, the allyl group offers another potential site for coordination through its π-system. This bifunctional nature could allow this compound to act as a bidentate ligand, potentially forming a chelate ring with a metal ion, which can enhance the stability and influence the reactivity of the resulting metal complex.

While direct applications of this compound as a ligand in widely commercialized catalytic processes are not extensively documented, its structure is analogous to other phenol-containing ligands that have been successfully incorporated into catalyst design. For instance, ruthenium complexes featuring a phenolic -OH function have been synthesized and utilized for immobilization on solid supports, demonstrating the utility of the phenol (B47542) moiety in catalyst development. The synthetic versatility of the phenol and allyl groups allows for modifications to tune the steric and electronic properties of the resulting ligand, which is a fundamental strategy in the development of new catalysts.

Role in Transition Metal-Catalyzed Processes

This compound and its derivatives are valuable substrates in a variety of transition metal-catalyzed reactions. The interplay between the phenolic hydroxyl group and the allylic double bond governs its reactivity, enabling the synthesis of a range of heterocyclic and other valuable organic compounds.

Palladium(II) salts have been shown to be effective in promoting the intramolecular cyclization of 2-allylphenols to produce 2-substituted benzofurans. In stoichiometric reactions, the sodium salt of this compound reacts with dichlorobis(benzonitrile)palladium(II) to yield these cyclized products in moderate amounts. nih.gov This transformation is significant as benzofurans are important structural motifs in many biologically active compounds.

The reaction can be made catalytic with respect to palladium by employing a system composed of palladium(II) acetate (B1210297), cupric acetate, and oxygen. nih.gov This catalytic variant enhances the synthetic utility of the reaction by reducing the need for expensive palladium salts in stoichiometric quantities.

Table 1: Stoichiometric Cyclization of Sodium Salts of 2-Allylphenols with Dichlorobis(benzonitrile)palladium(II) nih.gov

| Allylphenol Reactant | Product(s) | Yield (%) |

| This compound | 2-Methylbenzofuran | 31 |

| 2-Allyl-4-methylphenol | 2,5-Dimethylbenzofuran | 39 |

| 2-(2'-Phenylallyl)phenol | 2-Benzylbenzofuran | 30 |

Ruthenium complexes are known to catalyze a wide array of organic transformations, and while specific studies focusing exclusively on this compound are not abundant, the reactivity of phenols and allyl groups in ruthenium-catalyzed reactions is well-established. Ruthenium catalysts are effective in promoting allylation reactions, including the formation of aryl-allyl ethers from phenols and allylating agents. alfachemic.com Given the structure of this compound, it can be inferred that it would be a reactive substrate in such transformations.

Furthermore, ruthenium hydride complexes have been identified as effective catalysts for the oxidative C-H coupling of phenols with aldehydes to generate 2-acylphenol derivatives. nih.gov This type of ortho-selective C-H functionalization highlights the potential for ruthenium catalysts to directly modify the phenyl ring of this compound. The development of ruthenium complexes bearing phenol-containing ligands for immobilization on supports also underscores the compatibility of the phenolic group with ruthenium-based catalytic systems. mdpi.com

Titanium-based catalysts are recognized for their utility in various organic synthesis applications, including the alkylation of aromatic compounds. Mixed oxides of titanium and gallium have been demonstrated to be highly active catalysts for the alkylation of phenols. These catalysts exhibit high reaction rates and a notable selectivity for the formation of ortho-alkylated products. This is particularly relevant for processes involving this compound, where further substitution at the positions ortho or para to the hydroxyl group might be desired.

While titanium dioxide itself can catalyze the vapor phase alkylation of phenol, it often leads to a mixture of O-alkylated (ether) and C-alkylated (meta and para) products. The modification with gallium appears to enhance the selectivity towards ortho-C-alkylation. Titanium catalysts, known for their Lewis acidic nature, are also employed in a range of other reactions, including reductive couplings and asymmetric epoxidations.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. Mechanistic studies often involve a combination of kinetic analysis, spectroscopic identification of intermediates, and computational modeling.

In the context of the palladium-catalyzed cyclization of 2-allylphenols, mechanistic studies suggest the involvement of a key intermediate. The formation of 2-substituted benzofurans is rationalized as proceeding through an intramolecular oxypalladation step. nih.gov In this step, the palladium(II) center, coordinated to the phenoxide, is attacked by the nucleophilic allyl double bond. This results in the formation of a five-membered ring and a carbon-palladium sigma bond.

This organopalladium intermediate then undergoes a subsequent elimination of a palladium hydride species (β-hydride elimination) to afford the final benzofuran (B130515) product and a palladium(0) species. In the catalytic version of the reaction, the co-catalysts (cupric acetate and oxygen) are responsible for re-oxidizing the palladium(0) back to palladium(II), thus completing the catalytic cycle. The identification of such intermediates, even if transient, is fundamental to explaining the observed product distribution and reaction stereochemistry.

Kinetic Studies and Rate-Determining Steps

Kinetic analyses of catalytic processes, such as those involving this compound, help to quantify the catalyst's effect on the reaction rate and identify optimal conditions regarding temperature, pressure, and reactant concentrations. hidenanalytical.com While specific, detailed kinetic studies exclusively focused on many this compound catalytic systems are not extensively documented in a single source, insights can be drawn from related phenolic and allylic systems, as well as from mechanistic investigations of specific transformations.

Table 1: Reaction Times for Photoinduced Cascade Reaction of a this compound Derivative (1a)

| Radical Precursor | Product | Reaction Time (min) | Conversion of 1a |

|---|---|---|---|

| Sulfone 2b | 3b | 120 | Full |

| Sulfone 2c | 3c | 120 | Full |

| Bromotrichloromethane | 3t | 240 | - |

Data sourced from The Journal of Organic Chemistry. nih.govacs.org

The kinetics of related phenolic reactions can also provide a framework for understanding this compound catalysis. For example, the photocatalyzed oxidation of phenol on a TiO₂ surface has been shown to exhibit zero-order kinetics. nih.gov This implies that the reaction rate is independent of the phenol concentration, possibly because the catalyst surface is saturated, or the rate is limited by another factor such as light intensity or mass transfer of oxygen. nih.gov Similarly, kinetic models like the Langmuir-Hinshelwood model are often applied to describe the kinetics of heterogeneously catalyzed reactions involving phenols, where the adsorption of reactants onto the catalyst surface is a key step. nih.govresearchgate.net This model relates the reaction rate to the concentration of the substrate and its adsorption equilibrium constant on the catalyst surface. nih.gov

In palladium-catalyzed allylic substitution reactions, a general mechanism involves the oxidative addition of an allylic substrate to the palladium(0) catalyst, forming a η³-allyl palladium(II) complex. numberanalytics.comuniversiteitleiden.nl The subsequent step, nucleophilic attack on this complex, is often the rate-determining step, followed by reductive elimination to release the product and regenerate the catalyst. numberanalytics.com While this is a general mechanism, its applicability to specific this compound reactions would depend on the precise reaction conditions and the nature of the nucleophile.

Biological Activities and Pharmacological Potential of 2 Allylphenol and Its Derivatives

Antifungal Activities

2-Allylphenol, a synthetic fungicide, has demonstrated notable efficacy against a range of plant pathogenic fungi. nih.govresearchgate.net Structurally mimicking ginkgol, a natural compound from Ginkgo biloba L. bark, it has been utilized in agriculture, particularly in China, to manage fungal diseases on crops like tomatoes, strawberries, and apples. nih.gov Research has extended to its derivatives to explore enhanced antifungal properties and understand its mode of action.

Efficacy against Phytopathogenic Fungi (e.g., Botrytis cinerea, Phytophthora cinnamomi)

This compound and its derivatives have shown significant inhibitory effects on the mycelial growth of various phytopathogenic fungi. The gray mold fungus, Botrytis cinerea, and the oomycete Phytophthora cinnamomi, which causes root rot, are two prominent examples against which these compounds have been tested.

The efficacy of this compound against B. cinerea has been well-documented, with reported IC₅₀ values (the concentration required to inhibit 50% of the growth) in the range of 48.8 µg/mL to 68.0 µg/mL. mdpi.com Its activity is comparable to or, in some cases, more effective than commercial fungicides like iprodione. mdpi.com Studies on derivatives of this compound have revealed even greater potency. For instance, modifying the hydroxyl group to a methoxy (B1213986) or acetyl group can dramatically decrease the IC₅₀ value to as low as 2.0 µg/mL and 1.0 µg/mL, respectively, indicating a substantial increase in antifungal strength. nih.gov

Against Phytophthora cinnamomi, this compound's effectiveness varies, with one study noting an EC₅₀ value (effective concentration to inhibit 50% of growth) three times higher than that observed for B. cinerea. nih.govmdpi.com However, certain nitro-derivatives of this compound have exhibited potent inhibition of P. cinnamomi mycelial growth, with EC₅₀ values as low as 10.0 µg/mL, a level of activity comparable to the commercial fungicide metalaxyl. nih.govmdpi.com The biotransformation of this compound can also yield metabolites, such as 2-(2-hydroxypropyl) phenol (B47542), which has demonstrated lower EC₅₀ values (ranging from 1.0 to 23.5 μg/ml) against several pathogens, including B. cinerea, compared to the parent compound. researchgate.netnih.gov

Table 1: In Vitro Antifungal Efficacy of this compound and Its Derivatives

| Compound | Target Pathogen | Efficacy Metric (IC₅₀/EC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| This compound | Botrytis cinerea | 48.8 - 68.0 | mdpi.com |

| This compound | Phytophthora cinnamomi | ~146.4 (calculated 3x B. cinerea value) | nih.govmdpi.com |

| This compound | Rhizoctonia cerealis | 8.2 | researchgate.net |

| 2-Acetylallylphenol | Botrytis cinerea | 1.00 | nih.gov |

| 2-Methoxyallylphenol | Botrytis cinerea | 2.00 | nih.gov |

| Nitro-derivatives of this compound | Phytophthora cinnamomi | As low as 10.0 | nih.govnih.gov |

| 2-(2-hydroxypropyl) phenol | Botrytis cinerea | 23.5 | nih.gov |

| 2-(2-hydroxypropyl) phenol | Rhizoctonia cerealis | 1.0 | nih.gov |

Proposed Mechanisms of Antifungal Action (e.g., respiration inhibition, membrane permeabilization, alternative oxidase enzyme inhibition)

A key aspect of its mechanism involves the fungal alternative oxidase (AOX) pathway. nih.govnih.gov AOX provides a bypass for the main respiratory chain, allowing the fungus to continue respiration even when the primary pathway is inhibited. mdpi.comnih.gov Studies have shown that this compound can induce cyanide-resistant respiration, which is indicative of the AOX pathway being activated. nih.gov However, some of the most potent derivatives of this compound have been found to inhibit the expression of the Bcaox gene, which is responsible for the AOX enzyme in B. cinerea. nih.govnih.gov This suggests a dual-action mechanism where these derivatives can inhibit both the normal cytochrome respiratory pathway and the alternative pathway, making them particularly effective antifungal agents. mdpi.comnih.gov

Additionally, membrane permeabilization has been proposed as another mechanism of action. nih.gov Damage to the fungal membrane, which is crucial for maintaining cellular integrity and function, can lead to the leakage of essential cellular components and ultimately contribute to the inhibition of fungal growth. nih.govmdpi.com

Structure-Activity Relationships for Enhanced Antifungal Potency

The antifungal activity of this compound derivatives is highly dependent on their chemical structure. mdpi.comnih.gov Minor modifications to the this compound molecule can lead to significant changes in its potency.

Modification of the Hydroxyl Group: Replacing the hydroxyl (-OH) group on the aromatic ring with a methoxy (-OCH₃) or acetyl (-OCOCH₃) group dramatically increases antifungal activity against B. cinerea. nih.govnih.gov This suggests that the free hydroxyl group is not essential for its action and that these modifications may enhance properties like cell uptake or interaction with the target site.

Substitution on the Aromatic Ring: The position of substituent groups on the aromatic ring is critical. For derivatives of this compound, adding a nitro group (-NO₂) in the para position relative to the hydroxyl group enhances antifungal activity against P. cinnamomi and B. cinerea. mdpi.comnih.govnih.gov Conversely, a nitro group in the ortho position relative to the hydroxyl group tends to cause a strong decrease in activity. mdpi.com This highlights the importance of the electronic distribution on the aromatic ring for antifungal efficacy. nih.gov

Modification of the Allyl Chain: Chemical changes to the side allyl chain also influence antifungal activity. The metabolite 2-(2-hydroxypropyl) phenol, where the allyl group is hydroxylated, shows greater potency against several fungal pathogens than the original this compound. nih.govmdpi.com

Anti-inflammatory Properties

Beyond its use as a fungicide, this compound has been investigated for its pharmacological potential in mammals, where it exhibits significant anti-inflammatory and antinociceptive (pain-reducing) effects. scienceopen.comnih.gov

Modulation of Proinflammatory Mediators (e.g., TNF-α, IL-1β)

Inflammation is a complex biological response involving the release of various signaling molecules known as cytokines. mdpi.com Two of the most critical proinflammatory cytokines are Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). mdpi.com Research has demonstrated that this compound can effectively reduce the levels of these key mediators. scienceopen.comnih.gov

In animal models of inflammation, pretreatment with this compound significantly inhibited the release of both TNF-α and IL-1β. scienceopen.comnih.gov For example, at a dose of 100 mg/kg, this compound reduced TNF-α levels by 74.0%. nih.gov Similarly, it reduced IL-1β levels by 45.8% and 63.4% at doses of 50 mg/kg and 100 mg/kg, respectively. nih.gov By downregulating these potent proinflammatory cytokines, this compound can mitigate the inflammatory response. scienceopen.comnih.gov

Table 2: Effect of this compound on Proinflammatory Cytokine Levels

| Cytokine | Effect | Observation | Reference |

|---|---|---|---|

| TNF-α | Reduction | Reduced levels by 74.0% at 100 mg/kg dose. | nih.gov |

| IL-1β | Reduction | Reduced levels by 63.4% at 100 mg/kg dose. | nih.gov |

Involvement of Adenosinergic System

The mechanism behind this compound's anti-inflammatory and antinociceptive effects appears to involve the adenosinergic system. scienceopen.comnih.gov Adenosine (B11128) is an endogenous molecule that plays a crucial role in modulating inflammation, often acting as a protective agent to limit tissue damage. nih.govnih.gov It exerts its effects by binding to four specific receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. nih.gov

Studies into this compound's mode of action found that its effects are linked to the adenosinergic system, while the opioid system is not involved. scienceopen.comnih.gov In silico docking studies have confirmed that this compound can interact with the adenosine A₂ₐ receptor. scienceopen.comnih.gov The stimulation of A₂ₐ receptors is known to produce anti-inflammatory effects, including the inhibition of proinflammatory cytokines like TNF-α and IL-1β. nih.gov Therefore, the interaction of this compound with A₂ₐ receptors is likely a key factor in its ability to reduce inflammation, corroborating its antinociceptive and anti-inflammatory activity. scienceopen.comnih.gov

Antioxidant Activities

This compound, a synthetic phenylpropanoid, demonstrates notable antioxidant properties. scienceopen.com As a phenolic compound, its structure, featuring a hydroxyl group attached to an aromatic ring, is key to its ability to neutralize free radicals. frontiersin.org The antioxidant mechanism of phenolic compounds typically involves donating a hydrogen atom from the hydroxyl group to a free radical, which stabilizes the radical and terminates oxidative chain reactions. frontiersin.org

Superoxide (B77818) Radical Scavenging

Research has shown that this compound possesses a significant capacity for scavenging superoxide radicals (O₂⁻•). scienceopen.com In vitro antioxidant assays have confirmed this ability to sequester these specific reactive oxygen species. scienceopen.com The mechanism by which phenolic compounds like this compound scavenge superoxide radicals can involve a one-electron, two-proton transfer process, leading to the formation of hydrogen peroxide. nih.gov The efficiency of this scavenging activity is related to the compound's oxidation peak potential. nih.gov Phenolic structures with catechol or pyrogallol (B1678534) moieties are often the most potent superoxide scavengers. nih.gov

Protection against Oxidative Stress

Beyond scavenging specific radicals, this compound contributes to the protection against broader oxidative stress by reducing reactive oxygen species. scienceopen.com Oxidative stress arises from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects with antioxidants. Dietary polyphenols are recognized for their capacity to negate reactive oxygen species, thereby preventing oxidative damage to vital biomolecules like lipids, proteins, and DNA. nih.gov The phenolic structure of this compound is fundamental to this protective effect, positioning it as a compound capable of mitigating the cellular damage associated with oxidative stress. scienceopen.comnih.gov

Antinociceptive Effects and Pain Modulation

This compound has been identified as a compound with significant antinociceptive, or pain-reducing, effects. scienceopen.com Studies using various animal models have demonstrated its ability to decrease pain responses. In acetic acid-induced abdominal writhing tests, pretreatment with this compound resulted in a significant reduction in the number of writhes. scienceopen.com Furthermore, it decreased licking times in both the glutamate (B1630785) and formalin tests, which are models for neurogenic and inflammatory pain, respectively. scienceopen.com

| Antinociceptive Test | Effect of this compound | Dose-Dependent Effect |

| Acetic Acid-Induced Writhing | Significantly reduced the number of abdominal writhes. | Yes, effects observed at doses of 25, 50, 75, and 100 mg/kg. |

| Formalin Test (Phase 1 - Neurogenic) | Reduced paw licking time. | Significant reduction at 75 and 100 mg/kg. |

| Formalin Test (Phase 2 - Inflammatory) | Reduced paw licking time. | Significant reduction at 75 and 100 mg/kg. |

| Glutamate Test | Decreased licking times. | Yes, significant effects observed. |

Role as a Pharmaceutical Intermediate in Drug Synthesis

This compound serves as a valuable starting material or intermediate in the synthesis of more complex pharmaceutical compounds due to its reactive phenolic and allyl groups. mdpi.com

Precursor for Beta-Blockers (e.g., Alprenolol)

This compound is a key precursor in the synthesis of certain beta-blockers, most notably Alprenolol. nih.gov Alprenolol is a non-selective beta-blocker that contains a 1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol structure. nih.govnih.gov The "o-allylphenoxy" portion of the molecule is derived directly from this compound. The general synthesis of such beta-blockers involves the reaction of a phenoxide, in this case, the phenoxide of this compound, with epichlorohydrin. researchgate.net This reaction forms a glycidic ether intermediate, which is then subjected to a ring-opening reaction with an appropriate amine, such as isopropylamine, to yield the final beta-blocker. researchgate.net

| Compound | Starting Material | Key Synthetic Step |

| Alprenolol | This compound | Reaction of 2-allylphenoxide with epichlorohydrin, followed by reaction with isopropylamine. |

Intermediate in Diclofenac Metabolite Synthesis

This compound is also identified as a protected intermediate used in the synthesis of metabolites of Diclofenac. nih.gov Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the liver, primarily through the action of cytochrome P450 enzymes like CYP2C9. researchgate.net This metabolism results in the formation of several hydroxylated metabolites, such as 4'-hydroxy-diclofenac and 5-hydroxy-diclofenac. While detailed synthetic pathways for these metabolites starting from this compound are proprietary, its role as a building block is noted by chemical suppliers, indicating its utility in creating the complex structures required for studying Diclofenac's metabolic fate and potential toxicity. researchgate.netnih.gov

Structure-Activity Relationships in Biological Contexts

The biological activity of this compound is highly dependent on its chemical structure. The interplay between the phenolic hydroxyl group, the allyl group, and any additional substituents on the aromatic ring dictates the compound's potency and, in some cases, its specific mechanism of action.

The allyl group itself is also crucial. Studies comparing various phenolic compounds have shown that allyl derivatives often exhibit enhanced potency against planktonic bacteria compared to their non-allylated or n-propyl-substituted counterparts. nih.gov

| Compound | Organism | Activity Metric (MIC in µg/mL) |